8-Chloronaphthalene-1-sulfonic acid
Overview
Description
8-Chloronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C10H7ClO3S and a molecular weight of 242.68 g/mol . It is a derivative of naphthalene, where a chlorine atom is substituted at the 8th position and a sulfonic acid group is attached at the 1st position. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
It is known to be used in laboratory settings, suggesting its potential interactions with various biological targets .
Mode of Action
It is structurally similar to 8-anilino-1-naphthalenesulfonic acid (ans), which is known to bind to hydrophobic pockets of proteins due to its environmentally sensitive fluorescent nature . This suggests that 8-Chloronaphthalene-1-sulfonic acid may interact with its targets in a similar manner.
Result of Action
Safety data sheets indicate that it is corrosive and can cause severe skin burns and eye damage . This suggests that it has significant cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to decompose in contact with water . Therefore, the aqueous environment in which it is used can affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Chloronaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 8-chloronaphthalene using sulfuric acid or oleum. The reaction typically occurs at elevated temperatures to ensure complete sulfonation. Another method involves the chlorination of naphthalene-1-sulfonic acid using chlorine gas in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where naphthalene is first sulfonated and then chlorinated. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acid derivatives or reduced to form corresponding sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
8-Chloronaphthalene-1-sulfonic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
8-Bromonaphthalene-1-sulfonic acid: Similar structure but with a bromine atom instead of chlorine.
8-Iodonaphthalene-1-sulfonic acid: Contains an iodine atom in place of chlorine.
8-Fluoronaphthalene-1-sulfonic acid: Features a fluorine atom instead of chlorine.
Uniqueness
8-Chloronaphthalene-1-sulfonic acid is unique due to its specific reactivity and binding properties. The chlorine atom provides distinct electronic effects that influence its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
8-chloronaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFNCYFEIBUZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932466 | |
Record name | 8-Chloronaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145-74-4, 5439-85-0 | |
Record name | 8-Chloro-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloronaphthalene-1-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 8-chloronaphthalene-1-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 145-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Chloronaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloronaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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